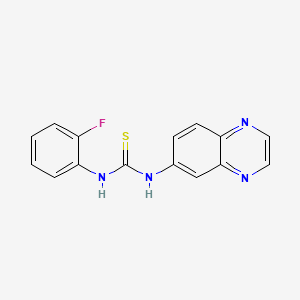
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Q-VD-OPh, and it is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis.
Aplicaciones Científicas De Investigación
Q-VD-OPh has been extensively used in scientific research due to its potent inhibitory effects on caspases. Caspases are involved in various cellular processes, including apoptosis, inflammation, and immune response. Q-VD-OPh is a selective inhibitor of caspases and has been used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases.
Mecanismo De Acción
Q-VD-OPh binds to the active site of caspases and inhibits their activity. Caspases are involved in the cleavage of various proteins, including cytoskeletal proteins, cell cycle regulators, and DNA repair enzymes. Inhibition of caspases by Q-VD-OPh prevents the cleavage of these proteins and protects cells from apoptosis.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic agents, radiation, and oxidative stress. Q-VD-OPh has also been shown to reduce inflammation and neurodegeneration in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Q-VD-OPh has several advantages for lab experiments. It is a potent and selective inhibitor of caspases, which allows for the study of the role of caspases in various cellular processes. Q-VD-OPh is also stable and can be easily synthesized in large quantities. However, Q-VD-OPh has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
Q-VD-OPh has several potential future directions. It can be used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases. Q-VD-OPh can also be used in drug development to target caspases and prevent apoptosis in diseased cells. Further studies are needed to determine the long-term effects of Q-VD-OPh and its potential for clinical applications.
Conclusion:
In conclusion, Q-VD-OPh is a potent inhibitor of caspases that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used in scientific research to study the role of caspases in various diseases and cellular processes. Q-VD-OPh has several advantages for lab experiments, including its potency and selectivity, but also has limitations that need to be addressed in future studies. Overall, Q-VD-OPh has significant potential for clinical applications and drug development.
Métodos De Síntesis
The synthesis of Q-VD-OPh involves the reaction of 2-fluoroaniline with 6-bromoquinoxaline in the presence of a base to form 2-fluoro-N-(6-bromoquinoxalin-2-yl)aniline. This intermediate product is then reacted with thiourea in the presence of a base to form Q-VD-OPh. The final product is purified using chromatography techniques to obtain a pure compound.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQEDPVCQCUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)







![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)

![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
